molecular formula C9H16O3 B092219 Ethyl 4,4-dimethyl-3-oxopentanoate CAS No. 17094-34-7

Ethyl 4,4-dimethyl-3-oxopentanoate

Cat. No. B092219
CAS RN: 17094-34-7
M. Wt: 172.22 g/mol
InChI Key: VUYNTIDSHCJIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04656309

Procedure details

Ethyl pivaloylacetate was prepared from diethyl malonate in the following manner. Diethyl malonate (64 g, 0.4 mol) was dissolved in 350 ml of a mixture of xylene isomers. A solution of sodium ethoxide, prepared by dissolving sodium (9.66 g, 0.42 g at) in absolute ethanol (150 ml), was then added with stirring at ambient temperature. Ethanol was removed by distillation. After the mixture was cooled to 50° C., pivaloylchloride (53 g, 0.4 mol) was added with stirring over a period of one hour and the resulting slurry stirred for a further hour. The mixture obtained was then filtered to remove sodium chloride and the filtrate added to dry sodium ethoxide, which had been prepared by dissolving sodium (9.29 g; 0.4 g at) in 250 ml of absolute ethanol and evaporating to dryness. After stirring for 90 minutes at 50° C., the mixture was acidified with dilute hydrochloric acid and the organic phase separated and dried over anhydrous magnesium sulphate. Evaporation of the solvent in a rotary evaporator followed by vacuum distillation afforded essentially pure ethyl pivaloylacetate product as a colorless liquid (b.p. 167° C. at 65 mbar). Structure of the product was confirmed with NMR analysis. The product yield, determined by GLC, was 0.343 mol (86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.66 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
53 g
Type
reactant
Reaction Step Five
Quantity
9.29 g
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5]CC)=O.[O-]CC.[Na+].[Na].[C:17](Cl)(=O)[C:18](C)([CH3:20])[CH3:19]>C1(C)C(C)=CC=CC=1.C(O)C>[C:3]([CH2:2][C:1]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[C:18]([CH3:20])([CH3:19])[CH3:17] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
64 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
mixture
Quantity
350 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
Quantity
9.66 g
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
53 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Six
Name
Quantity
9.29 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
Ethanol was removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to 50° C.
STIRRING
Type
STIRRING
Details
with stirring over a period of one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting slurry stirred for a further hour
CUSTOM
Type
CUSTOM
Details
The mixture obtained
FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium chloride
ADDITION
Type
ADDITION
Details
the filtrate added to dry sodium ethoxide, which
CUSTOM
Type
CUSTOM
Details
had been prepared
CUSTOM
Type
CUSTOM
Details
evaporating to dryness
STIRRING
Type
STIRRING
Details
After stirring for 90 minutes at 50° C.
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.